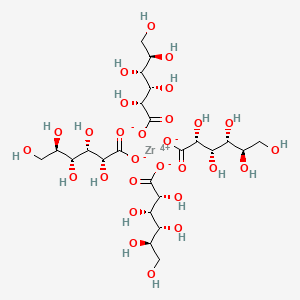
Zirconium D-gluconate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zirconium D-gluconate is a compound formed by the combination of zirconium and D-gluconic acid. Zirconium is a grayish-white metal known for its high resistance to corrosion and its applications in various industrial and scientific fields . D-gluconic acid, on the other hand, is a naturally occurring substance derived from glucose and is widely used in the food and pharmaceutical industries
準備方法
Synthetic Routes and Reaction Conditions: Zirconium D-gluconate can be synthesized through various chemical methods. One common approach involves the reaction of zirconium salts, such as zirconium oxychloride, with D-gluconic acid under controlled conditions. The reaction typically takes place in an aqueous medium, and the pH is carefully adjusted to ensure the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using zirconium salts and D-gluconic acid. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form .
化学反応の分析
Types of Reactions: Zirconium D-gluconate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of zirconium, which acts as a catalyst in many cases .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pH, and reaction time, play a crucial role in determining the outcome of the reactions .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield zirconium oxide, while reduction reactions may produce zirconium metal .
科学的研究の応用
Zirconium D-gluconate has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a catalyst in various organic reactions. Its unique properties make it an effective catalyst for processes such as polymerization and esterification .
Biology: In biological research, this compound is studied for its potential use in drug delivery systems. Its ability to form stable complexes with various bioactive molecules makes it a promising candidate for targeted drug delivery .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its biocompatibility and low toxicity make it suitable for use in medical implants and devices .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as ceramics and coatings.
作用機序
The mechanism of action of zirconium D-gluconate involves its interaction with various molecular targets and pathways. In drug delivery systems, this compound forms stable complexes with bioactive molecules, allowing for controlled release and targeted delivery. In catalytic processes, zirconium acts as a Lewis acid, facilitating various chemical reactions by stabilizing reaction intermediates .
類似化合物との比較
- Zinc gluconate
- Calcium gluconate
- Magnesium gluconate
Comparison: Zirconium D-gluconate is unique compared to other similar compounds due to the presence of zirconium, which imparts distinct properties such as high thermal stability and resistance to corrosion. While zinc gluconate, calcium gluconate, and magnesium gluconate are primarily used for their nutritional and therapeutic benefits, this compound finds applications in advanced materials and catalysis .
特性
CAS番号 |
94023-24-2 |
|---|---|
分子式 |
C24H44O28Zr |
分子量 |
871.8 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;zirconium(4+) |
InChI |
InChI=1S/4C6H12O7.Zr/c4*7-1-2(8)3(9)4(10)5(11)6(12)13;/h4*2-5,7-11H,1H2,(H,12,13);/q;;;;+4/p-4/t4*2-,3-,4+,5-;/m1111./s1 |
InChIキー |
BHVQLRGKBUDAFF-FSCNPAMSSA-J |
異性体SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Zr+4] |
正規SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Zr+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


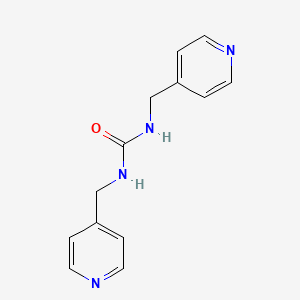
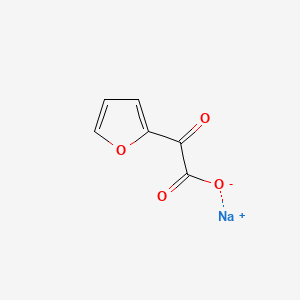
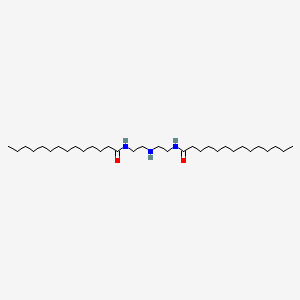
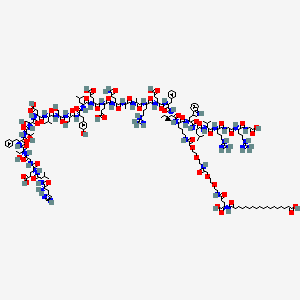
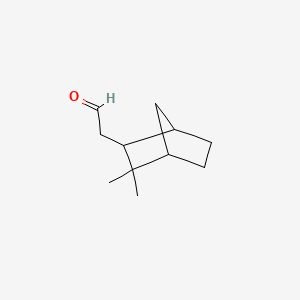
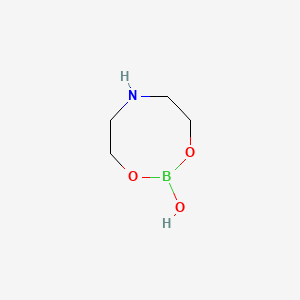
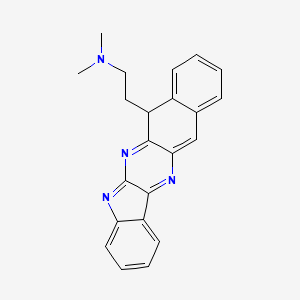
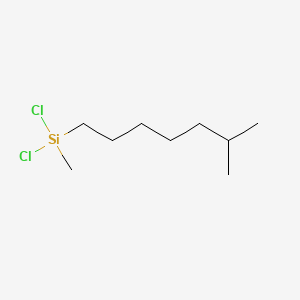
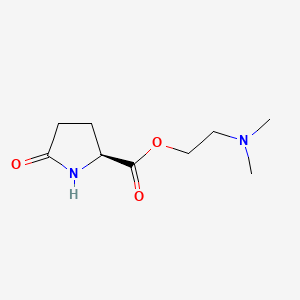
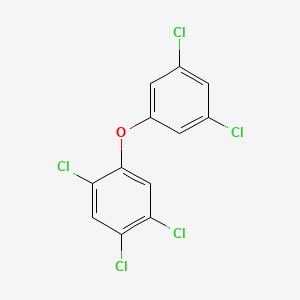
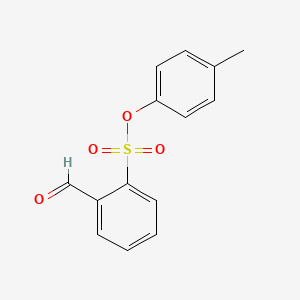


![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B12661491.png)
